molecular formula C7H10O4 B1531779 3-(Carboxymethyl)cyclobutane-1-carboxylic acid CAS No. 2098129-74-7

3-(Carboxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B1531779
CAS No.: 2098129-74-7
M. Wt: 158.15 g/mol
InChI Key: KINUPNSTKDUUJQ-UHFFFAOYSA-N
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Description

“3-(Carboxymethyl)cyclobutane-1-carboxylic acid” is an organic compound with the molecular formula C7H10O4 . It is a derivative of cyclobutane, which is a type of cycloalkane .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a carboxymethyl group (CH2COOH) and a carboxylic acid group (COOH) attached .

Scientific Research Applications

  • Chemical Synthesis and Reaction Dynamics : Methyl 3-formylcyclobutene-3-carboxylate, derived from cyclobutane-1,1-dicarboxylic acid, upon thermolysis forms methyl (2H)-pyrane-5-carboxylate via electrocyclization. This study confirms theoretical predictions about the reaction dynamics of such compounds (Niwayama & Houk, 1992).

  • Polymerization and Material Science : The study of ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including derivatives of cyclobutane carboxylic acid, has shown that these compounds can undergo polymerization, contributing to the development of new polymeric materials (Song et al., 2010).

  • Neuroscience and Neurotransmission Studies : Compounds like 3-carboxy-, 3-(carboxymethyl)-, 3-(omega-phosphonoalkyl)-1-aminocyclobutane-1-carboxylic acids have been synthesized and evaluated for their role as agonists or antagonists in neurotransmission, particularly in relation to N-methyl-D-aspartic acid (NMDA) receptors (Allan et al., 1990).

  • Structural Biology and Peptide Research : The synthesis of bis(cyclobutane) beta-dipeptides from derivatives of 2-aminocyclobutane-1-carboxylic acid shows the formation of unique eight-membered hydrogen-bonded rings, which are significant in structural biology and peptide research (Torres et al., 2009).

  • Medicinal Chemistry and Tumor Imaging : The synthesis of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) demonstrates its potential as a radiolabeled amino acid for tumor imaging in brain tumors, highlighting its significance in medicinal chemistry (Martarello et al., 2002).

  • Dendrimer Synthesis : The creation of highly functionalized cyclobutane containing C3-symmetric peptide dendrimers showcases the utility of cyclobutane derivatives in the synthesis of complex molecular structures (Gutiérrez-Abad et al., 2010).

Properties

IUPAC Name

3-(carboxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)3-4-1-5(2-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINUPNSTKDUUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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